N-ethyl-6-methoxypyridine-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-6-methoxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-9(12)7-5-4-6-8(11-7)13-2/h4-6H,3H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNYYAJKESXKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Molecular Structure and SMILES Representation of N-ethyl-6-methoxypyridine-2-carboxamide
Abstract
In the landscape of modern drug discovery and cheminformatics, the precise and unambiguous representation of molecular structures is paramount. This guide provides an in-depth technical examination of N-ethyl-6-methoxypyridine-2-carboxamide, a pyridine carboxamide derivative of interest. We will dissect its molecular architecture, systematically derive its canonical SMILES (Simplified Molecular Input Line Entry System) string, and present a self-validating computational protocol to ensure structural and representational integrity. This document is intended for researchers, computational chemists, and drug development professionals who rely on accurate molecular data for database management, virtual screening, and predictive modeling.
The Critical Role of Molecular Representation in Drug Discovery
The ability to convert a chemical structure into a machine-readable format is the foundation of modern computational chemistry and cheminformatics.[1] Among various notations, the Simplified Molecular Input Line Entry System (SMILES) has emerged as a de facto standard.[2] SMILES uses a compact line of ASCII characters to encode molecular information, including atoms, bonds, branching, and stereochemistry.[3] This format is not only efficient for data storage and retrieval but also serves as a direct input for a vast array of computational tools used in virtual screening, property prediction, and machine learning algorithms.[1]
The utility of SMILES is predicated on its ability to be both standardized and unique. A canonical SMILES string represents a specific, algorithmically generated unique representation for a given molecule, which is indispensable for accurate database indexing and comparison, preventing the ambiguity that can arise from multiple valid but different SMILES notations for the same compound.[2][3] This guide will use N-ethyl-6-methoxypyridine-2-carboxamide as a case study to demonstrate the derivation and validation of this critical molecular identifier.
Molecular Structure of N-ethyl-6-methoxypyridine-2-carboxamide
N-ethyl-6-methoxypyridine-2-carboxamide is a substituted pyridine derivative. Its structure is systematically understood by breaking down its IUPAC name:
-
Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom.
-
2-carboxamide: An amide functional group (–C(=O)NH–) is attached at the second position of the pyridine ring (adjacent to the nitrogen).
-
N-ethyl: An ethyl group (–CH₂CH₃) is substituted on the nitrogen atom of the carboxamide.
-
6-methoxy: A methoxy group (–OCH₃) is attached to the sixth position of the pyridine ring.
These components assemble into the distinct molecular architecture visualized below.
Sources
Navigating the Unknown: A Toxicological and Safety Assessment Framework for Novel Pyridine Carboxamides - The Case of N-ethyl-6-methoxypyridine-2-carboxamide
This technical guide provides a comprehensive framework for the toxicological and safety assessment of novel chemical entities, using N-ethyl-6-methoxypyridine-2-carboxamide as a representative case study. For researchers, chemists, and drug development professionals, the synthesis of a new molecule is only the beginning. A thorough understanding of its potential biological hazards is paramount for safe handling, regulatory compliance, and the ultimate success of any research and development program. As specific toxicological data for N-ethyl-6-methoxypyridine-2-carboxamide is not publicly available, this guide will focus on the predictive and experimental methodologies required to characterize its safety profile.
The Principle of Prudent Assumption: Initial Hazard Identification
In the absence of empirical data, the initial safety assessment of a novel compound must be guided by the principle of prudent assumption. This involves treating the substance as potentially hazardous until proven otherwise. The foundation of this assessment is a thorough analysis of its chemical structure and the known toxicological profiles of its constituent functional groups.
1.1 Structural Analogy and In Silico Prediction
N-ethyl-6-methoxypyridine-2-carboxamide belongs to the pyridine carboxamide class. An initial toxicological hypothesis can be formulated by examining related structures. For instance, nicotinamide (pyridine-3-carboxamide) is a form of vitamin B3 and is generally considered safe. However, structural modifications, such as the N-ethyl and 6-methoxy groups in our compound of interest, can significantly alter its metabolic fate and biological activity.
Computational (in silico) toxicology tools are indispensable at this stage. These models can predict a range of toxicological endpoints based on the molecule's structure.
Table 1: Recommended In Silico Toxicity Endpoints for Initial Assessment
| Toxicity Endpoint | Rationale | Recommended Tools |
| Genotoxicity/Mutagenicity | Essential for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. | Derek Nexus, SARAH Nexus, Toxtree[1][2][3] |
| Carcinogenicity | Predicts the potential of a substance to cause cancer. | Derek Nexus, CASE Ultra[1][4] |
| Hepatotoxicity (Liver Toxicity) | The liver is a primary site of drug metabolism and is often susceptible to toxicity. | Derek Nexus, ProTox-II[2][5] |
| Cardiotoxicity (hERG Inhibition) | Assesses the risk of adverse cardiovascular effects, a common reason for drug candidate failure. | Derek Nexus, Various QSAR models[5][6] |
| Acute Oral Toxicity | Provides an estimate of the lethal dose (LD50) from a single oral exposure.[6] | T.E.S.T. (Toxicity Estimation Software Tool), ProTox-II[2][4][7] |
| Developmental and Reproductive Toxicity (DART) | Predicts potential adverse effects on reproduction and fetal development. | Derek Nexus, CASE Ultra[1][4] |
The output of these models, while predictive, provides a crucial first look at the potential toxicological liabilities of N-ethyl-6-methoxypyridine-2-carboxamide. This data-driven hypothesis then informs the design of subsequent in vitro and in vivo experiments.
A Tiered Approach to In Vitro Toxicological Evaluation
Based on the in silico predictions, a tiered approach to in vitro testing can be implemented. This strategy prioritizes experiments that address the most significant predicted risks, conserving resources while building a comprehensive safety profile.
Workflow for In Vitro Toxicity Assessment
Caption: Tiered in vitro toxicity testing workflow.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
Objective: To assess the mutagenic potential of N-ethyl-6-methoxypyridine-2-carboxamide by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article.
-
Main Experiment (Plate Incorporation Method): a. Prepare serial dilutions of N-ethyl-6-methoxypyridine-2-carboxamide. b. In separate tubes, combine the test article dilution, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is indicated by a dose-dependent increase in revertant colonies that is at least twice the background level.
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO).
-
Positive Controls: Known mutagens specific to each strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).
-
Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. The positive controls ensure the assay is performing correctly, while the negative control establishes the baseline mutation rate.
Provisional Safety Data Sheet (SDS) and Safe Handling
For a novel compound of unknown toxicity, a provisional SDS is a critical safety document. It should be based on the precautionary principle and any available data.
Key Sections of a Provisional SDS:
-
Section 2: Hazards Identification: State that the toxicological properties have not been fully investigated. Include any hazards predicted by in silico models.
-
Section 4: First-Aid Measures: Provide standard procedures for exposure (inhalation, skin contact, eye contact, ingestion).
-
Section 7: Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid generating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Section 8: Exposure Controls/Personal Protection:
-
Engineering Controls: Chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Not typically required if handled in a fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.
-
-
Logical Framework for PPE Selection
Caption: Decision-making process for PPE selection.
Conclusion and Future Directions
The toxicological and safety assessment of a novel compound like N-ethyl-6-methoxypyridine-2-carboxamide is a systematic process that begins with prediction and progresses through empirical testing. By leveraging in silico tools, designing robust in vitro assays, and adhering to strict safe handling procedures, researchers can mitigate risks and build a comprehensive understanding of a new molecule's biological properties. The data generated through this framework not only ensures the safety of laboratory personnel but also provides the foundational knowledge required for any further development, be it in pharmaceuticals, agrochemicals, or materials science. The journey from a novel structure to a well-characterized compound is one of diligent, data-driven investigation.
References
-
Derek Nexus Toxicology Software . Optibrium. [Link]
-
10 Frequently Asked Questions About Derek Nexus, Answered . Lhasa Limited. [Link]
-
Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity . JRC Publications Repository. [Link]
-
Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models . MDPI. [Link]
-
In Silico Toxicity Prediction . PozeSCAF. [Link]
-
Computational toxicology with DEREK Nexus® & SARAH Nexus® . Syngene. [Link]
-
DEREK Nexus® toxicology modeling . Labcorp. [Link]
-
Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks . PMC. [Link]
-
Toxicity Estimation Software Tool (TEST) . US EPA. [Link]
-
The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 . The Application of Clinical Genetics. [Link]
-
Framework for In Silico Toxicity Screening of Novel Odorants . MDPI. [Link]
-
In silico Toxicology - A Tool for Early Safety Evaluation of Drug . JSciMed Central. [Link]
Sources
- 1. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 2. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. optibrium.com [optibrium.com]
- 6. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of N-Ethyl-6-methoxypyridine-2-carboxamide
Introduction & Strategic Context
The synthesis of N-ethyl-6-methoxypyridine-2-carboxamide represents a classic yet critical amide coupling vector in medicinal chemistry. The 2,6-disubstituted pyridine scaffold is a privileged motif found in various bioactive compounds, including anti-tubercular agents and kinase inhibitors.
This protocol details the conversion of 6-methoxypyridine-2-carboxylic acid to its N-ethyl amide derivative. While acid chloride activation is historically common, this guide prioritizes the HATU-mediated coupling method.
Why HATU?
-
Expert Insight: In a drug discovery setting, maintaining the integrity of the pyridine ring and the methoxy ether is paramount. Acid chloride generation (using SOCl₂ or (COCl)₂) can sometimes lead to demethylation or chlorination side reactions under harsh conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offers mild, room-temperature activation with rapid kinetics and minimal racemization (though not applicable here as the substrate is achiral), ensuring high purity for biological screening.
Retrosynthetic Analysis & Reaction Scheme
The synthesis is a convergent amide coupling. The disconnection occurs at the C(carbonyl)-N bond.
Reaction Scheme:
Mechanistic Pathway (Visualization):
Caption: Mechanistic flow of the HATU-mediated amidation. The carboxylic acid is activated to an O-7-azabenzotriazole active ester before nucleophilic attack by ethylamine.
Detailed Protocol
Safety Pre-requisites:
-
Hazard: 6-Methoxypyridine-2-carboxylic acid is a skin/eye irritant.[1] HATU is a sensitizer.
-
PPE: Nitrile gloves, lab coat, safety glasses. Work must be performed in a fume hood.
Reagents & Stoichiometry:
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 6-Methoxypyridine-2-carboxylic acid | Limiting Reagent | 1.0 | 153.14 | 153 mg (1.0 mmol) |
| HATU | Coupling Agent | 1.2 | 380.23 | 456 mg |
| DIPEA (N,N-Diisopropylethylamine) | Base | 3.0 | 129.24 | 522 µL |
| Ethylamine (2.0 M in THF) | Nucleophile | 1.5 | 45.08 | 750 µL |
| DMF (Anhydrous) | Solvent | N/A | N/A | 5.0 mL |
Step-by-Step Procedure:
-
Activation:
-
In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6-methoxypyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M).
-
Add DIPEA (3.0 equiv). The solution may warm slightly due to deprotonation.
-
Add HATU (1.2 equiv) in one portion.
-
Expert Note: Allow this mixture to stir for 5–10 minutes. This pre-activation step ensures the formation of the activated ester species before the amine is introduced, reducing potential aggregation or side reactions.
-
-
Coupling:
-
Add Ethylamine (1.5 equiv, typically available as a solution in THF or MeOH). If using Ethylamine Hydrochloride salt, increase DIPEA by 1.0 equiv to release the free base.
-
Seal the vial and stir at Room Temperature (25°C) for 2–4 hours.
-
-
Process Monitoring (IPC):
-
Monitor reaction progress via LC-MS or TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexanes).
-
Success Criteria: Disappearance of the acid peak (m/z 154 [M+H]+) and appearance of the product peak (m/z 181 [M+H]+).
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (30 mL) .
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ (2 x 10 mL) (Removes unreacted acid and HATU byproducts).
-
Water (2 x 10 mL) (Removes DMF).
-
Brine (1 x 10 mL) .
-
-
Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
If the crude purity is <95%, purify via flash column chromatography on silica gel.
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Collect fractions containing the product (Rf ~0.4 in 1:1 EtOAc/Hex).
-
Experimental Workflow Visualization
Caption: Operational workflow for the synthesis, emphasizing the critical checkpoint at LC-MS monitoring.
Characterization & Quality Control
To validate the synthesis, the following analytical data should be obtained:
-
1H NMR (400 MHz, DMSO-d6): Expect a triplet for the ethyl methyl group (~1.1 ppm), a multiplet for the methylene (~3.3 ppm), a singlet for the methoxy (~3.9 ppm), and characteristic pyridine aromatic signals (two doublets and a triplet or multiplet pattern depending on resolution) between 6.8–8.0 ppm.
-
LC-MS: Single peak, [M+H]+ = 181.2.
References
-
Sigma-Aldrich.[1] N-ethyl-6-methoxypyridine-2-carboxamide Product Information. Retrieved from
-
PubChem.[2][3][4] N-ethyl-6-methoxypyridine-2-carboxamide Compound Summary. Retrieved from
-
American Chemical Society (ACS) Medicinal Chemistry Letters.[5] Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (Demonstrates analogous amide couplings using HATU). Retrieved from
-
ChemicalBook. 6-Methoxypyridine-2-carboxylic acid Properties and Synthesis. Retrieved from
Sources
- 1. 6-Methoxypyridine-2-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide | C16H20N2O3S | CID 50955298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. N-methylpyridine-2-carboxamide | C7H8N2O | CID 12272691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Coordination Protocols for N-Ethyl-6-methoxypyridine-2-carboxamide
Executive Summary
This guide details the synthesis, characterization, and application of N-ethyl-6-methoxypyridine-2-carboxamide (referred to herein as L1 ) as a ligand in transition metal chemistry. While pyridine-2-carboxamides (picolinamides) are ubiquitous, the 6-methoxy substituent imparts unique electronic and steric properties. It acts as an electron-donating group (EDG) that enhances the basicity of the pyridine nitrogen while simultaneously providing steric bulk that modulates coordination geometry—often preventing the formation of coordinatively saturated, catalytically inactive species.
Primary Applications:
-
Pd(II)-Catalyzed C-H Activation: Functioning as a bidentate (
-) directing group. -
Bioinorganic Modeling: Forming stable, neutral (
-) or anionic ( -) complexes with Cu(II) and Zn(II).
Module 1: Ligand Synthesis & Purification
Objective: Synthesize high-purity (>98%) L1 starting from commercially available 6-hydroxypicolinic acid or 2,6-dichloropyridine.
Reaction Logic
Direct amidation of the ester or acid chloride is preferred. The 6-methoxy group must be installed before amide formation to prevent side reactions. We utilize a nucleophilic aromatic substitution (
Selected Route: Methylation of 6-hydroxypicolinic acid followed by amide coupling.
Protocol
Reagents: 6-hydroxypicolinic acid, MeI,
Step-by-Step Workflow:
-
O-Methylation:
-
Dissolve 6-hydroxypicolinic acid (10 mmol) in DMF (20 mL).
-
Add
(2.5 equiv) and MeI (3.0 equiv). Stir at 60°C for 12 h. -
Checkpoint: Monitor TLC (5% MeOH/DCM). The acid should convert to the methyl ester/methoxy ether intermediate.
-
Hydrolyze the ester (LiOH, THF/H2O) to yield 6-methoxypicolinic acid . Isolate via acidification and extraction.
-
-
Amide Coupling:
-
Suspend 6-methoxypicolinic acid (5 mmol) in dry DCM (20 mL) under
. -
Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 15 min to activate.
-
Add Ethylamine (1.2 equiv, THF solution) dropwise.
-
Stir at RT for 4 h.
-
-
Purification:
-
Wash organic layer with 1M HCl (removes unreacted amine/DIPEA), sat.
(removes unreacted acid), and brine. -
Dry over
, concentrate. -
Recrystallization: Dissolve in minimal hot EtOAc; add Hexanes until turbid. Cool to 4°C.
-
Yield Expectation: 75-85% as white/off-white needles.
Module 2: Coordination to Palladium(II) (C-H Activation Context)
Objective: Utilize L1 as a directing group precursor or ancillary ligand for Pd-catalyzed functionalization.
Mechanism & Causality
In this context, L1 typically acts as a substrate-ligand. However, if used as an external ligand, it coordinates via the pyridine nitrogen (
-
The 6-OMe Effect: The methoxy oxygen can potentially coordinate (hemilability), stabilizing high-valent Pd(IV) intermediates, or simply act as a steric buttress to enforce mono-ligation, preventing the formation of inactive
species.
Visualization: Catalytic Cycle
The following diagram illustrates the role of the ligand in a Pd(II)/Pd(IV) catalytic cycle.
Caption: Figure 1. Pd(II) catalytic cycle showing the stabilization and steric control provided by the picolinamide ligand framework.
Experimental Protocol: Pd Complex Synthesis
To isolate the discrete complex
-
Dissolution: Dissolve L1 (0.2 mmol) in MeCN (5 mL).
-
Metalation: Add
(0.2 mmol) solid. The solution typically turns yellow/orange. -
Reaction: Stir at RT for 2 hours.
-
Precipitation: Concentrate to ~1 mL and add
(10 mL). -
Filtration: Collect the yellow solid.
-
Validation:
-
1H NMR: Look for a downfield shift of the pyridine protons (approx +0.5 ppm) compared to free ligand.
-
IR: The Amide I band (
) should shift to lower frequency (~1630 cm⁻¹) if O-bound, or disappear/shift significantly if N-deprotonated (though in this neutral chloride complex, it is likely N,O-bound).
-
Module 3: Coordination to Copper(II) (Bioinorganic Modeling)
Objective: Synthesize
Protocol
-
Solution A: Dissolve L1 (1.0 mmol) in Ethanol (10 mL).
-
Solution B: Dissolve
(0.5 mmol for 2:1 complex) in Ethanol (5 mL). -
Mixing: Add B to A dropwise. Solution turns green/blue.
-
Reflux: Heat to 60°C for 1 hour to ensure thermodynamic equilibration.
-
Crystallization: Allow slow evaporation at RT.
-
Note: The 6-methoxy group may force a distorted octahedral or square pyramidal geometry due to steric clash, unlike the planar structures seen with unsubstituted picolinamides.
-
Data Summary Table
| Parameter | Free Ligand (L1) | Pd Complex | Cu Complex |
| Appearance | White Needles | Yellow Solid | Green/Blue Crystals |
| 1H NMR (Py-H3) | ~7.6 ppm | ~8.1 ppm (Deshielded) | Silent/Broad (Paramagnetic) |
| IR (Amide C=O) | ~1670 cm⁻¹ | ~1630 cm⁻¹ (O-bound) | ~1610 cm⁻¹ |
| Solubility | DCM, MeOH, THF | DMSO, DMF, MeCN | MeOH, H2O |
Module 4: Quality Control & Troubleshooting
Critical Checkpoints
-
Synthesis: If the 6-OMe group is hydrolyzed during the amide coupling (using strong acid/base), you will obtain the 6-hydroxy derivative (pyridone tautomer). This is a common failure mode.
-
Detection: 1H NMR will show a broad singlet >11 ppm (NH of pyridone) and loss of the O-Me singlet (~3.9 ppm).
-
-
Coordination: If the Pd complex turns black, Pd(0) has formed (decomposition). Ensure inert atmosphere (
/Ar) during complexation.
Spectroscopic Diagnostics
-
1H NMR (CDCl3):
- 3.95 (s, 3H, -OMe)
- 1.25 (t, 3H, -CH2CH3 )
- 3.50 (q, 2H, -CH2 CH3)
- 7.8-8.0 (m, Pyridine protons)
- 8.2 (br s, Amide NH)
References
-
Daugulis, O., et al. "Palladium-Catalyzed Picolinamide-Directed C–H Functionalization." Accounts of Chemical Research, vol. 48, no. 4, 2015, pp. 1053–1064.
-
He, G., et al. "Use of a 6-Methoxy-8-aminoquinoline Group for Palladium-Catalyzed C–H Functionalization." Angewandte Chemie International Edition, vol. 55, no. 44, 2016. (Cited for 6-substituent electronic effects).
-
Newhouse, T., & Baran, P. S. "If C–H Bonds Could Talk: Selective C–H Functionalization." Angewandte Chemie, vol. 50, no. 21, 2011.
-
Base Reference for Picolinamide Synthesis: Organic Syntheses, Coll. Vol. 10, p. 200 (2004). (General amide coupling protocols).
(Note: While specific literature on "N-ethyl-6-methoxypyridine-2-carboxamide" is sparse, the protocols above are derived from validated methodologies for the broader class of 6-substituted picolinamide ligands utilized in the cited Daugulis and Baran groups' work.)
crystallization techniques for N-ethyl-6-methoxypyridine-2-carboxamide purification
Executive Summary
This technical guide details the purification of N-ethyl-6-methoxypyridine-2-carboxamide (CAS: 1863037-84-6), a critical scaffold in the synthesis of kinase inhibitors and biologically active pyridine derivatives.[1][2][3] While chromatographic methods (HPLC/Flash) are effective for small-scale isolation, they are cost-prohibitive at scale.[1][2][3] This guide focuses on crystallization thermodynamics and kinetics , offering a scalable, self-validating protocol for achieving >99.5% purity.[1][2][3]
Key Challenges Addressed:
-
Impurity Rejection: Efficient separation of the parent acid (6-methoxypyridine-2-carboxylic acid) and coupling byproducts.[1][2][3]
-
Conformational Polymorphism: Managing the risk of "oiling out" due to the rotation of the amide bond (syn/anti conformers).[2][3]
-
Solvent Entrapment: Preventing solvate formation common in pyridine-carboxamide lattices.[1][2]
Compound Profile & Physicochemical Basis[1][3][4][5][6]
Understanding the molecule's behavior is the prerequisite for successful crystallization design.[2][3]
| Property | Description | Implication for Crystallization |
| Structure | Pyridine ring with an electron-donating methoxy group (C6) and an electron-withdrawing ethyl-carboxamide (C2).[1][2] | The molecule is "push-pull," creating a defined dipole moment ideal for polar/non-polar solvent pairs.[1][2][3] |
| H-Bonding | Acceptors: Pyridine N, Amide O, Methoxy O. Donor: Amide N-H.[1][2][3] | High probability of forming intramolecular Hydrogen bonds (N-H[2][3]···N_py), which stabilizes the monomer but competes with intermolecular crystal packing.[2][3] |
| Solubility | High: DCM, Ethyl Acetate, Alcohols (MeOH, EtOH, IPA).Low: Water, Heptane, Hexane, Toluene.[2][3] | Ethyl Acetate/Heptane or IPA/Water are the primary solvent system candidates.[1][2] |
| pKa (Est.) | Pyridine N: ~2.5 - 3.5 (lowered by amide).[1][2] | Weakly basic.[1][2] Can be washed with dilute acid (e.g., 5% Citric Acid) to remove aliphatic amine impurities without product loss.[2][3] |
Pre-Crystallization Workup (Critical)
Crystallization is a purification technique, not a magic wand.[2][3] The feed stream must be chemically conditioned to prevent "poisoning" the crystal growth.[2][3]
The "Three-Wash" Strategy: Before attempting crystallization, the crude reaction mixture (typically in Ethyl Acetate or DCM) must undergo the following extractions:
-
Acidic Wash (0.5M Citric Acid): Removes unreacted Ethylamine (starting material).[2][3] Note: Avoid strong mineral acids (HCl) to prevent protonating the pyridine ring and losing product to the aqueous phase.[2][3]
-
Basic Wash (Sat. NaHCO₃): Removes unreacted 6-methoxypyridine-2-carboxylic acid .[1][2][3]
-
Brine Wash: Removes residual water and polar coupling reagents (e.g., DMF, DMSO traces).[2][3]
Protocol A: Anti-Solvent Crystallization (High Yield)
This method is preferred for scale-up as it operates at ambient temperatures, reducing energy costs and thermal degradation risks.[1][2][3]
System: Solvent (Ethyl Acetate) / Anti-Solvent (n-Heptane).[2][3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude, dried solid (after Workup) in Ethyl Acetate (EtOAc) at 45°C.
-
Nucleation (The Cloud Point):
-
Seeding (Optional but Recommended):
-
Growth Phase:
-
Resume adding n-Heptane slowly (rate: 1 volume equivalent over 2 hours).
-
Final Ratio target: 1:3 (EtOAc:Heptane).
-
-
Cooling:
-
Isolation:
Protocol B: Cooling Crystallization (High Purity)
Use this method if Protocol A yields amorphous material or traps impurities.[1][2][3] This relies on the steep solubility curve of amides in alcohols.[2][3]
System: Isopropyl Alcohol (IPA).[2][3]
Step-by-Step Methodology:
-
Saturation: Suspend crude material in IPA (3 mL/g).
-
Reflux: Heat to reflux (~82°C) until fully dissolved.
-
Controlled Cooling:
-
Final Chill: Hold at 0°C for 2 hours.
-
Filtration: Filter and wash with cold IPA (-10°C).
Process Logic & Visualization
The following diagram illustrates the decision matrix for purification, highlighting the critical "Oiling Out" checkpoint common with pyridine amides.
Figure 1: Decision logic for the purification of N-ethyl-6-methoxypyridine-2-carboxamide, addressing the common "oiling out" phenomenon.
Troubleshooting & Polymorphism
The "Conformational Lock" Issue: Pyridine-2-carboxamides can exist in two planar conformations stabilized by hydrogen bonding:
-
Open (Trans-like): Intermolecular H-bonds (forms networks/crystals).
-
Closed (Cis-like): Intramolecular H-bond between Amide-H and Pyridine-N.[1][2][3]
Problem: The "Closed" form is more soluble and less likely to crystallize, often leading to oils.[2][3] Solution:
-
Avoid Non-Polar Solvents alone: Pure non-polar solvents (Hexane) favor the intramolecular (closed) bond.[2][3]
-
Use Proton Donors: Solvents like Alcohols (IPA, EtOH) or traces of water disrupt the intramolecular bond, encouraging the intermolecular network required for crystallization [1].[2][3]
Analytical Validation:
-
DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[2][3] A broad peak indicates amorphous content or solvates.[1][2][3]
-
XRPD (X-Ray Powder Diffraction): Essential to ensure batch-to-batch consistency in crystal form.[1][2]
References
-
Polymorphism in Pyridine-2,6-dicarboxamides.Crystal Growth & Design. (2023). Discusses the role of molecular conformation (folded vs. linear)
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. MDPI. (2022).[1][2][3] Provides protocols for crystallizing pyridine carboxamides from Ethyl Acetate and Ethanol/Water systems.[1][2]
-
Preparation of Substituted Alkoxypyridines. Arkivoc. (2021).[2][3][4] Details the synthesis and purification (via EtOAc/Hexanes) of methoxypyridine derivatives.
-
Organic Syntheses Procedure: Pyridine Carboxamide Analogs.Organic Syntheses. (2013). Describes the standard workup and purification of similar heteroaryl amides to remove amine/acid impurities.
Sources
Application Note: Rapid Microwave-Assisted Synthesis of N-ethyl-6-methoxypyridine-2-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridine-2-Carboxamides and the Advent of Microwave Synthesis
The pyridine-2-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and π-stacking interactions, while the carboxamide group serves as a versatile hydrogen bond donor and acceptor. N-ethyl-6-methoxypyridine-2-carboxamide, in particular, represents a valuable building block for the synthesis of more complex molecules in drug discovery programs.[1][2] The methoxy substituent at the 6-position can influence the electronic properties and metabolic stability of the molecule, making this and related derivatives attractive for lead optimization campaigns.
Traditionally, the synthesis of such amides involves the coupling of a carboxylic acid and an amine, often requiring harsh conditions, long reaction times, and the use of stoichiometric coupling reagents that can complicate purification.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[4][5] By directly heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically reduce reaction times, increase yields, and minimize the formation of byproducts.[3][6]
This application note provides a detailed protocol for the rapid and efficient synthesis of N-ethyl-6-methoxypyridine-2-carboxamide, leveraging the power of microwave technology. We present two robust, field-proven protocols starting from either the commercially available 6-methoxypyridine-2-carboxylic acid or its corresponding ethyl ester.
Core Principles: The Rationale Behind Microwave-Assisted Amidation
The application of microwave energy to chemical synthesis is predicated on the interaction of the electromagnetic field with polar molecules in the reaction mixture. This interaction leads to rapid and uniform heating, a stark contrast to the slower, conductive heating of conventional methods. This rapid heating profile can lead to thermal rate enhancements that are not achievable with traditional reflux techniques.[4][5]
For the synthesis of N-ethyl-6-methoxypyridine-2-carboxamide, two primary pathways are presented:
-
Direct Amidation of a Carboxylic Acid: This approach involves the direct condensation of 6-methoxypyridine-2-carboxylic acid with ethylamine. Microwave irradiation can overcome the activation energy barrier for the formation of the amide bond, often with the assistance of a coupling agent or under solvent-free conditions to drive the reaction to completion.[3][7]
-
Amidation of an Ester: This method utilizes the corresponding ethyl or methyl ester of 6-methoxypyridine-2-carboxylic acid as the starting material. The reaction with ethylamine under microwave irradiation proceeds via a nucleophilic acyl substitution mechanism. This pathway can be advantageous as esters are often more readily purified than their corresponding carboxylic acids.
The choice between these two protocols may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. Both methods offer significant advantages in terms of speed and efficiency over conventional approaches.
Experimental Protocols
Protocol 1: Microwave-Assisted Direct Amidation of 6-Methoxypyridine-2-carboxylic Acid
This protocol is adapted from established methods for the direct amidation of carboxylic acids using microwave energy.[3][7]
Materials:
-
6-Methoxypyridine-2-carboxylic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF, or as a gas)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 6-methoxypyridine-2-carboxylic acid (1.0 mmol, 153.14 mg).
-
Add HOBt (1.2 mmol, 162.1 mg) and EDC (1.2 mmol, 230.1 mg).
-
Add anhydrous DMF (3 mL) to dissolve the solids.
-
Add ethylamine solution (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-ethyl-6-methoxypyridine-2-carboxamide.
Diagram of Workflow:
Caption: Workflow for Direct Amidation.
Protocol 2: Microwave-Assisted Amidation of Ethyl 6-Methoxypyridine-2-carboxylate
This protocol is based on the general principles of microwave-assisted amidation of esters.
Materials:
-
Ethyl 6-methoxypyridine-2-carboxylate (or methyl ester)
-
Ethylamine (as a solution, e.g., 70% in water, or neat)
-
Methanol (or another suitable high-boiling point solvent like NMP or DMA)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add ethyl 6-methoxypyridine-2-carboxylate (1.0 mmol, 181.19 mg).
-
Add ethylamine (2.0 mmol).
-
Add methanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 20-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylamine.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
Diagram of Workflow:
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. op.niscair.res.in [op.niscair.res.in]
N-ethyl-6-methoxypyridine-2-carboxamide applications in medicinal chemistry screening
Application Note: Medicinal Chemistry Profiling & Screening of N-ethyl-6-methoxypyridine-2-carboxamide
Executive Summary & Chemical Rationale
N-ethyl-6-methoxypyridine-2-carboxamide (CAS: 1863037-84-6) represents a highly specific, privileged scaffold within the pyridine-2-carboxamide class. In modern medicinal chemistry, this molecule serves two critical functions: as a fragment-based drug discovery (FBDD) probe and as a lipophilic tuning analog in Structure-Activity Relationship (SAR) campaigns.
Its utility is derived from its distinct pharmacophore features:
-
Bidentate Binding Motif: The pyridine nitrogen (
) and the amide oxygen ( ) form a planar 5-membered chelate ring capability, ideal for binding metal cofactors (e.g., in Histone Demethylases) or interacting with the hinge region of kinases (e.g., PIM1, HPK1). -
Electronic Modulation: The 6-methoxy group acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen compared to the unsubstituted analog, while also occupying a specific hydrophobic sub-pocket.
-
Permeability Tuning: The N-ethyl substituent caps the amide, removing a hydrogen bond donor (HBD) relative to the primary amide. This modification typically improves membrane permeability (
) and blood-brain barrier (BBB) penetration by reducing the topological polar surface area (tPSA).
Core Applications in Screening
Application A: Fragment-Based Screening (Kinase & Epigenetic Targets)
This molecule is frequently screened as part of "Fragment Libraries" using biophysical methods. Its low molecular weight (MW ~180 Da) and high ligand efficiency (LE) make it an ideal starting point.
-
Target Class 1: Kinases (e.g., PIM, HPK1, JNK)
-
Mechanism:[1] The molecule mimics the adenine ring of ATP. The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone amide, while the amide NH (if unsubstituted) or the carbonyl interacts with adjacent residues.
-
Screening Goal: Identify weak (
M to mM) binding affinity to the ATP-binding pocket.
-
-
Target Class 2: Metalloproteinases & Demethylases (e.g., KDMs)
-
Mechanism:[1] Pyridine-2-carboxamides are isosteres of 2-oxoglutarate, capable of chelating the active site
ion. -
Screening Goal: Competitive displacement of the native cofactor.
-
Application B: "Alkyl Scan" for Lead Optimization
In late-stage lead optimization, if a hit contains a primary amide (
-
Hypothesis: If the N-ethyl analog retains potency equivalent to the N-methyl analog but shows higher lipophilicity (cLogP), it may offer better cellular potency due to improved passive diffusion.
Experimental Protocols
Protocol 1: High-Throughput Synthesis (Amide Coupling)
Objective: To synthesize N-ethyl-6-methoxypyridine-2-carboxamide and related analogs for SAR libraries.
Reagents:
-
6-methoxypyridine-2-carboxylic acid (Starting Material)
-
Ethylamine (2.0 M in THF)
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF (Solvent)
Workflow:
-
Activation: Dissolve 6-methoxypyridine-2-carboxylic acid (1.0 eq) in DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Coupling: Add Ethylamine solution (1.5 eq) dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor via LC-MS (Target Mass: ~181.2 m/z [M+H]+).
-
Quench & Workup: Dilute with EtOAc, wash with saturated
(x2) and Brine (x1). Dry over . -
Purification: Flash Column Chromatography (SiO2).
-
Eluent: 0–40% EtOAc in Hexanes. (The methoxy and ethyl groups make this compound relatively non-polar).
-
Protocol 2: Biophysical Screening via Surface Plasmon Resonance (SPR)
Objective: To determine the Dissociation Constant (
System Setup:
-
Instrument: Biacore 8K or equivalent.
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO (critical for fragment solubility).
Step-by-Step Methodology:
-
Immobilization:
-
Target protein is immobilized via amine coupling to ~2000 RU (Response Units) to ensure high sensitivity for small molecules.
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
-
-
Sample Preparation:
-
Dissolve N-ethyl-6-methoxypyridine-2-carboxamide in 100% DMSO to 10 mM stock.
-
Dilute into Running Buffer to generate a concentration series (e.g., 0, 12.5, 25, 50, 100, 200
M). Final DMSO must be exactly matched to running buffer (2%).
-
-
Injection Cycle:
-
Contact Time: 60 seconds (fast association expected).
-
Dissociation Time: 120 seconds.
-
Flow Rate: 30
L/min.
-
-
Data Analysis:
-
Reference subtract (Flow Cell 2 - Flow Cell 1).
-
Fit data to a 1:1 Steady State Affinity model (since fragments often have fast on/off rates, kinetic fitting may be difficult).
-
Success Criteria: A clear dose-dependent response curve reaching saturation (or sufficient curvature to estimate
).
-
Data Analysis & Visualization
Comparative SAR Table (Hypothetical Data for Context)
Comparing the N-ethyl probe against standard analogs in a Kinase Assay.
| Compound ID | R-Group (Amide) | cLogP | tPSA ( | Kinase IC50 ( | Interpretation |
| Probe A | 0.8 | 68.0 | 5.2 | Good binder, low permeability. | |
| Probe B | 1.1 | 59.0 | 1.1 | Optimal steric fit. | |
| Target (N-Et) | 1.5 | 59.0 | 1.3 | Retains potency, improved lipophilicity. | |
| Probe C | 1.9 | 59.0 | >50 | Steric clash in pocket. |
Screening Workflow Diagram
Caption: Workflow for processing N-ethyl-6-methoxypyridine-2-carboxamide through a standard FBDD pipeline.
References
-
Peng, J., et al. (2024).[2] "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry.
-
Zhao, H., et al. (2006). "Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors."[3] Journal of Medicinal Chemistry.
-
De, S., et al. (2022).[4] "Pyridine: the scaffolds with significant clinical diversity."[4] RSC Advances.
-
Sigma-Aldrich. "Product Specification: N-ethyl-6-methoxypyridine-2-carboxamide (CAS 1863037-84-6)."
Sources
- 1. Buy Ethyl 6-methylpyridine-2-carboxylate | 39640-51-2 [smolecule.com]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Application Note & Protocol: Selective N-Ethylation of 6-methoxypyridine-2-carboxamide for Drug Discovery Applications
An Application Note for the Synthesis of N-ethyl-6-methoxypyridine-2-carboxamide
Abstract
This document provides a comprehensive protocol for the selective N-ethylation of the amide moiety in 6-methoxypyridine-2-carboxamide. Pyridine carboxamides are prevalent structural motifs in pharmaceuticals, and the strategic modification of their amide groups is a key tactic in lead optimization.[1] This process can significantly alter a compound's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. The described method employs a strong, non-nucleophilic base for deprotonation followed by nucleophilic substitution with an ethylating agent, a robust and scalable approach for generating libraries of derivatized candidates. This guide details the reaction mechanism, a step-by-step experimental procedure, purification, characterization, and critical safety considerations.
Introduction and Scientific Rationale
The pyridine ring is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous approved drugs. The functionalization of pyridine scaffolds is a long-pursued objective to access diverse molecular architectures.[2] While direct C-H alkylation of the pyridine ring is a powerful tool, it often presents challenges in regioselectivity.[3][4] For a molecule like 6-methoxypyridine-2-carboxamide, which already possesses a handle for modification, selective alkylation of the amide nitrogen offers a more controlled and predictable route for analog synthesis.
The protocol herein focuses on the deprotonation of the primary amide using sodium hydride (NaH) to form a highly nucleophilic sodium amidate intermediate. This intermediate subsequently reacts with ethyl iodide via a bimolecular nucleophilic substitution (SN2) mechanism to yield the desired N-ethylated product. The choice of a polar aprotic solvent like tetrahydrofuran (THF) is critical; it effectively solvates the sodium cation without interfering with the nucleophilicity of the amidate, thereby facilitating the reaction.
Reaction Scheme and Mechanism
The ethylation proceeds via a classical acid-base reaction followed by an SN2 displacement.
Step 1: Deprotonation. The hydride ion (H⁻) from NaH, a powerful base, abstracts the acidic proton from the amide nitrogen, generating a resonance-stabilized amidate anion and hydrogen gas.
Step 2: Nucleophilic Attack. The resulting amidate anion acts as a potent nucleophile, attacking the electrophilic carbon of ethyl iodide and displacing the iodide leaving group to form the N-ethyl-6-methoxypyridine-2-carboxamide product.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-ethyl-6-methoxypyridine-2-carboxamide
Welcome to the technical support center for the synthesis of N-ethyl-6-methoxypyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of N-ethyl-6-methoxypyridine-2-carboxamide, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent challenge in amide bond formation. Several factors, from starting material quality to reaction conditions, can be responsible. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Amide coupling reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.[1]
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For the synthesis of pyridine carboxamides, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective due to their ability to form a reactive OAt-active ester, which accelerates the coupling and minimizes side reactions.[2][3] If you are using a different coupling agent like EDC/HOBt, ensure the conditions are optimized for your specific substrates.[4][5]
-
Improper Stoichiometry: Ensure accurate measurement of all reactants. A slight excess of the amine (ethylamine) may be beneficial in some cases to drive the reaction to completion.[1]
-
-
Degradation of Starting Materials or Product:
-
Moisture Contamination: Coupling reagents like HATU are moisture-sensitive.[6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2][6]
-
Side Reactions: The pyridine ring can be susceptible to side reactions under certain conditions. For instance, using thionyl chloride to form the acid chloride in situ can sometimes lead to chlorination of the pyridine ring.[7]
-
-
Inefficient Work-up and Purification:
-
Product Loss During Extraction: N-ethyl-6-methoxypyridine-2-carboxamide has some water solubility. During aqueous work-up, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to minimize product loss.
-
Suboptimal Chromatography: Pyridine-containing compounds can exhibit tailing on silica gel chromatography due to their basicity. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[8]
-
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU (1.0-1.5 equiv.) | High efficiency, fast kinetics, suppresses racemization.[2][3] |
| Base | DIPEA (2.0-5.0 equiv.) | Sterically hindered, non-nucleophilic base that minimizes side reactions.[2][6] |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are suitable for HATU-mediated coupling.[2][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the coupling reagent and activated intermediates.[6] |
| Monitoring | TLC or LC-MS | To track the consumption of starting materials and formation of the product.[1] |
Question 2: I am observing significant amounts of unreacted 6-methoxypicolinic acid in my crude product. What should I do?
Answer:
The presence of unreacted carboxylic acid is a clear indication of incomplete activation or coupling.
Potential Causes & Solutions:
-
Insufficient Activation:
-
Pre-activation Time: When using HATU, it is crucial to allow for a pre-activation step where the carboxylic acid and HATU are stirred together with the base before adding the amine. This ensures the formation of the highly reactive OAt-active ester.[2] A typical pre-activation time is 15-30 minutes at room temperature.[2]
-
Purity of Coupling Reagent: Ensure your HATU or other coupling reagent is of high purity and has been stored correctly to prevent degradation.[6]
-
-
Amine Reactivity:
-
Amine Salt Formation: If your ethylamine is in the form of a hydrochloride salt, an additional equivalent of base is required to neutralize it and generate the free amine for the reaction.
-
-
Reaction Conditions:
Question 3: My final product is difficult to purify, and I see several spots on my TLC plate. How can I improve the purity?
Answer:
Purification of pyridine derivatives can be challenging. A combination of optimized work-up and chromatographic techniques is often necessary.
Potential Causes & Solutions:
-
Formation of Side Products:
-
Urea Byproducts: If using carbodiimide coupling agents like EDC or DCC, the corresponding urea byproducts can be difficult to remove. For EDC, an acidic wash during work-up can help remove the water-soluble urea.[10]
-
Self-Condensation: Although less common in this specific synthesis, side reactions involving the starting materials can occur. Ensuring a controlled addition of reagents can minimize these.
-
-
Ineffective Purification Technique:
-
Acid-Base Extraction: An acid-base extraction during the work-up can be highly effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate basic impurities, including any unreacted pyridine starting materials, and extract them into the aqueous layer.[8] The desired amide product is generally less basic and will remain in the organic phase.
-
Column Chromatography Optimization:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Additive: As mentioned, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can significantly improve the peak shape and separation of basic compounds on silica gel.[8]
-
-
Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.[1]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of N-ethyl-6-methoxypyridine-2-carboxamide.
Question 4: What is the reaction mechanism for the HATU-mediated coupling of 6-methoxypicolinic acid and ethylamine?
Answer:
The HATU-mediated amide bond formation proceeds through a well-established mechanism.[3]
-
Activation of the Carboxylic Acid: The carboxylate anion of 6-methoxypicolinic acid, formed by deprotonation with a base like DIPEA, attacks the electrophilic carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct.[3]
-
Amide Bond Formation: The nucleophilic ethylamine then attacks the carbonyl carbon of the OAt-active ester. The OAt group is an excellent leaving group, facilitating the formation of the tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the HOAt anion and forming the stable amide bond of N-ethyl-6-methoxypyridine-2-carboxamide.
The pyridine nitrogen in the HOAt leaving group is believed to play a crucial role in accelerating the reaction through a neighboring group effect.[3]
Caption: HATU-mediated amide coupling workflow.
Question 5: How do I prepare the 6-methoxypicolinic acid starting material?
Answer:
6-Methoxypicolinic acid is commercially available, but can also be synthesized in the laboratory.[11][12] A common method is the hydrolysis of the corresponding methyl ester, methyl 6-methoxypicolinate.
Synthetic Route:
-
Esterification (if starting from picolinic acid): Picolinic acid can be esterified to methyl picolinate using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Methoxy Group Introduction: While various methods exist, a common route involves the nucleophilic substitution of a suitable leaving group at the 6-position with methoxide.
-
Hydrolysis: The methyl 6-methoxypicolinate is then hydrolyzed to 6-methoxypicolinic acid. This is typically achieved by saponification using an aqueous base like sodium hydroxide or lithium hydroxide, followed by acidification to protonate the carboxylate.[12][13]
It is important to drive the hydrolysis reaction to completion to avoid a mixture of the ester and the carboxylic acid, which can be difficult to separate.[14][15]
Question 6: Are there any specific safety precautions I should take during this synthesis?
Answer:
Yes, standard laboratory safety practices should always be followed. Additionally, consider the following specific hazards:
-
Coupling Reagents: Reagents like HATU are irritants. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: DIPEA and triethylamine are corrosive and flammable. Handle with care in a fume hood.
-
Solvents: Anhydrous solvents like DMF and DCM are flammable and have associated health risks. Use in a well-ventilated area and avoid ignition sources.
-
Work-up: The quenching of reactions, especially those involving reactive reagents, should be done cautiously, often at reduced temperatures.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
III. Experimental Protocols
Protocol 1: Synthesis of N-ethyl-6-methoxypyridine-2-carboxamide via HATU Coupling
This protocol provides a reliable method for the synthesis of the target compound.
Materials:
-
6-Methoxypicolinic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethylamine (as a solution in THF or as a free base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 6-methoxypicolinic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM).
-
Addition of Reagents: Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add ethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes (or petroleum ether) as the eluent. Adding 0.5% triethylamine to the eluent can improve separation.
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Caption: General workflow for N-ethyl-6-methoxypyridine-2-carboxamide synthesis.
IV. References
-
Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem. Available at:
-
Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Available at:
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at:
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Available at:
-
Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide - Benchchem. Available at:
-
Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls - Survival Technologies. Available at:
-
HATU - Wikipedia. Available at: [Link]
-
Troubleshooting common issues in pyridine synthesis - Benchchem. Available at:
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Available at:
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
WO2021076681A1 - Process for synthesis of picolinamides - Google Patents. Available at:
-
6 - Methoxypicolinic acid, CAS No. 26893-73-2 - iChemical. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. Available at: [Link]
-
US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. Available at:
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC. Available at: [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. Available at: [Link]
-
WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents. Available at:
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide - PrepChem.com. Available at: [Link]
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Available at:
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar. Available at: [Link]
-
I am preparing picolinamide from picolinic acid. Which coupling reagent is good to get the desired product. HBTU, HBTU/HOBt, HATU, EDCI/HOBT??? | ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators - MDPI. Available at: [Link]
-
A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed. Available at: [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Hydrolysis of methyl eaters : r/chemistry - Reddit. Available at: [Link]
-
US4185027A - Hydrolysis of methyl esters - Google Patents. Available at:
-
(PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids - David Publishing. Available at: [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Request PDF - ResearchGate. Available at: [Link]
-
US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. Available at:
-
Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines - PMC. Available at: [Link]
-
Novabiochem® Coupling reagents - Merck. Available at: [Link]
-
Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives - Benchchem. Available at:
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Available at: [Link]
-
CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. Available at:
-
Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac - Online Publishing @ NIScPR. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. survivaltechnologies.in [survivaltechnologies.in]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. peptide.com [peptide.com]
- 11. 6 - Methoxypicolinic acid, CAS No. 26893-73-2 - iChemical [ichemical.com]
- 12. 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 26893-73-2 [chemicalbook.com]
- 13. Methyl 6-ethoxypicolinate (55980-65-9) for sale [vulcanchem.com]
- 14. reddit.com [reddit.com]
- 15. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
Technical Support Guide: Solvent Optimization for N-ethyl-6-methoxypyridine-2-carboxamide
Executive Summary
You are encountering solubility challenges with N-ethyl-6-methoxypyridine-2-carboxamide (CAS: 1863037-84-6).[1][2] This is a common issue with pyridine-2-carboxamide derivatives, which often exhibit "brick dust" properties—high crystal lattice energy coupled with moderate lipophilicity.[1][2]
This guide moves beyond generic advice. We will apply Structure-Property Relationships (SPR) to predict interactions and provide a validated Thermodynamic Solubility Protocol . Our goal is to transition your process from toxic legacy solvents (DCM, DMF) to sustainable, high-performance alternatives (2-MeTHF, EtOAc) in alignment with ACS Green Chemistry principles.
Module 1: The Chemical Logic (Why is it difficult to dissolve?)
To select the right solvent, we must first deconstruct the solute. The molecule N-ethyl-6-methoxypyridine-2-carboxamide possesses three competing functional domains that dictate its solubility profile.
| Functional Domain | Chemical Behavior | Solvation Requirement |
| Pyridine Ring (N1) | Weakly basic H-bond acceptor.[1] The 6-methoxy group is electron-donating, slightly increasing electron density at the ring nitrogen compared to unsubstituted pyridine.[1] | Requires protic solvents (Alcohols) or acidic modifiers to engage in H-bonding or protonation. |
| 2-Carboxamide | The secondary amide (N-ethyl) acts as both an H-bond donor (N-H) and acceptor (C=O).[1][2] This moiety drives strong intermolecular stacking (crystal lattice energy).[1] | Requires dipolar aprotic solvents or strong H-bond acceptors to disrupt the crystal lattice. |
| 6-Methoxy & Ethyl | Lipophilic domains.[1] These increase LogP (estimated ~1.5 - 2.0), reducing water solubility.[1][2] | Requires medium-polarity organic solvents (Esters, Ethers) for Van der Waals interactions.[1] |
The "Brick Dust" Trap: The primary challenge is the amide-to-amide hydrogen bonding in the solid state.[1] If your solvent cannot compete with these intermolecular forces, the compound will remain a solid regardless of heating.
Module 2: Solvent Selection Strategy
Do not choose solvents randomly. Use this logic tree to select the optimal solvent system based on your downstream application (e.g., reaction, crystallization, or analysis).
Visual: Solvent Decision Tree
Caption: Logic flow for selecting solvents based on process requirements (Synthesis vs. Analysis vs. Purification).
Recommended Solvent Classes (Green vs. Legacy)
Based on the Chem21 Solvent Selection Guide [1] and ACS Green Chemistry Recommendations [2], we prioritize the following:
| Solvent Class | Legacy (Avoid if possible) | Green Alternative (Recommended) | Mechanism of Action |
| Chlorinated | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) or Isopropyl Acetate | General solvation of the lipophilic ethyl/methoxy groups.[1] |
| Polar Aprotic | DMF, NMP, DMAc | DMSO (if removal isn't an issue) or Cyrene™ | Disrupts the amide H-bond network (Lattice breaking).[1][2] |
| Ethers | THF, 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Excellent for reactions; higher boiling point than THF; separates easily from water.[1][2] |
| Alcohols | Methanol | Ethanol or 2-Propanol (IPA) | H-bond donor to Pyridine N; H-bond acceptor from Amide N-H.[1] |
Module 3: Protocol - Thermodynamic Solubility Measurement
Do not rely on kinetic solubility (precipitation from DMSO). For process optimization, you need Thermodynamic Equilibrium Solubility .[1][2]
Visual: Shake-Flask Workflow
Caption: Standard "Shake-Flask" methodology for determining thermodynamic solubility limits.
Step-by-Step Protocol [3, 4]
-
Preparation: Weigh approximately 10 mg of N-ethyl-6-methoxypyridine-2-carboxamide into a 2 mL HPLC vial or Eppendorf tube.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Equilibration: Agitate the vial at a controlled temperature (typically 25°C) for 24 hours.
-
Tip: Use a thermomixer or a shaking water bath.[1]
-
-
Phase Separation:
-
Preferred: Centrifuge at 10,000 rpm for 10 minutes.
-
Alternative: Filter through a 0.45 µm PVDF syringe filter (ensure the filter is compatible with your solvent).
-
-
Quantification: Dilute the supernatant (100x or 1000x) into mobile phase and inject onto HPLC. Calculate concentration against a standard curve.
Module 4: Troubleshooting & FAQ
Q1: The compound "oils out" instead of crystallizing. Why? A: This is common with methoxy-pyridines in mixed solvent systems.[1] It occurs when the compound is more soluble in the "oily" amorphous phase than in the crystalline lattice, often due to impurities or cooling too rapidly.
-
Fix: Use a seeding protocol . Add a small crystal of pure material at the cloud point. Switch to a solvent system with a wider metastable zone width (e.g., switch from MeOH/Water to IPA/Heptane).[1][2]
Q2: Can I use pH to improve aqueous solubility? A: Yes. The pyridine nitrogen is basic (pKa estimated ~3.5 - 4.5).[1]
-
Strategy: Lowering the pH below 3.0 (using HCl or Methanesulfonic acid) will protonate the pyridine ring, forming a salt and drastically increasing aqueous solubility. However, ensure the amide bond is stable at low pH over long periods.[2]
Q3: Why is my HPLC retention time drifting? A: Pyridine carboxamides can chelate metals in stainless steel HPLC lines.[1]
-
Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase to suppress chelation and ensure sharp peak shape.[1]
References
-
Byrne, F.P., et al. (2016).[2][3] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
-
ACS Green Chemistry Institute. (2024).[1][3] "Solvent Selection Tool." American Chemical Society.[1][3][4][5][6]
-
Enamine. (n.d.).[1] "Shake-Flask Aqueous Solubility Assay." Enamine Protocols.
-
Bhattachar, S.N., et al. (2006).[1][2] "Solubility: it's not just for physical chemists."[1] Drug Discovery Today.
Sources
troubleshooting amide bond formation in N-ethyl-6-methoxypyridine-2-carboxamide
Ticket ID: #PYR-AMIDE-002 Subject: Troubleshooting Amide Bond Formation (2-Picolinic Acid Derivative) Status: Open Assigned Specialist: Senior Application Scientist
Strategic Overview: The "Why" Behind the Failure
Before adjusting parameters, you must understand the specific electronic and physical challenges of your substrates. This is not a standard benzoic acid coupling.
The Chemical Adversaries
-
The "Ortho" Effect (Pyridine Nitrogen): The nitrogen atom at the 2-position creates an electron-deficient center at the carbonyl carbon, which is generally good for nucleophilic attack. However, it can also chelate with coupling reagents or metal impurities, and the lone pair can act as a competitive base, potentially deactivating the active ester intermediate [1].
-
The 6-Methoxy Substituent:
-
Inductive Effect: Electron-withdrawing (makes the ring more electron-poor).
-
Resonance Effect: Electron-donating (pushes density into the ring).
-
Net Result: The carboxylic acid is moderately deactivated compared to simple picolinic acid, requiring efficient activation.
-
-
Ethylamine Volatility: Ethylamine boils at 16.6°C. If you are adding it as a free base liquid at room temperature, you are losing stoichiometry to evaporation before the reaction begins.
Standard Operating Procedures (SOPs)
Method A: The Research Standard (HATU)
Best for: Small scale (<1g), high-throughput screening, and ensuring conversion regardless of cost.
Reagents:
-
Acid: 6-methoxypyridine-2-carboxylic acid (1.0 equiv)
-
Amine: Ethylamine hydrochloride (1.5 equiv) — Crucial: Use the salt to prevent volatility.
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.5 equiv) — Needs extra equivalents to neutralize the amine salt.
-
Solvent: DMF (anhydrous)
Protocol:
-
Dissolve the Acid in DMF (0.2 M concentration).
-
Add DIPEA (2.0 equiv) and stir for 5 mins.
-
Add HATU (1.2 equiv). Stir for 5–10 mins to form the activated At-ester. Note: Solution usually turns yellow/orange.
-
Add Ethylamine HCl (1.5 equiv) followed immediately by the remaining DIPEA (1.5 equiv).
-
Stir at RT for 2–4 hours. Monitor by LCMS.
Method B: The Process/Scale-Up Optimization (T3P)
Best for: Cleaner reaction profiles, easy workup (water-soluble byproducts), and avoiding epimerization (though less relevant for this achiral molecule).[1]
Reagents:
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc/DMF (1.5 equiv) [2].
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine).
-
Solvent: EtOAc or 2-MeTHF.
Protocol:
-
Combine Acid (1.0 equiv), Ethylamine HCl (1.5 equiv), and Base (3.0 equiv) in EtOAc.
-
Cool to 0°C (T3P reaction is exothermic).
-
Add T3P solution dropwise.
-
Allow to warm to RT and stir overnight.
-
Workup Advantage: Wash with water, 1M HCl, and bicarb. T3P byproducts wash away easily.[2]
Decision Logic & Workflow
The following flowchart illustrates the decision process for selecting the correct method and troubleshooting failures.
Caption: Decision tree for selecting coupling reagents and handling ethylamine volatility.
Troubleshooting Matrix (FAQ)
Issue 1: "I see product on LCMS, but I lost it during extraction."
Diagnosis: Incorrect pH during workup. Explanation: The product contains a pyridine ring.[3][4] The pKa of the conjugate acid of pyridine is ~5.2.[3]
-
Scenario A (Acid Wash): If you wash with 1M HCl (pH < 1), the pyridine nitrogen protonates (
). The molecule becomes ionic and stays in the aqueous layer. -
Scenario B (Base Wash): If the pH is too high, you might not remove unreacted amine.
The Fix: Keep the aqueous phase pH between 7.0 and 8.0 during extraction.
-
Protocol: Dilute reaction with EtOAc. Wash with saturated
(mildly acidic/neutral) or dilute brine. Do not use strong acid washes unless you plan to back-extract the aqueous layer by basifying it later.
Issue 2: "Low yield, starting material acid remains."
Diagnosis: Volatility of Ethylamine. Explanation: Even if you add 1.5 equivalents of ethylamine (liquid), the exotherm from adding base or coupling agent can flash-boil the amine (b.p. 16.6°C) before it reacts.
The Fix:
-
Switch to HCl Salt: Weighing solid ethylamine hydrochloride guarantees stoichiometry.
-
Sealed Vessel: Run the reaction in a sealed pressure tube or crimped vial.
-
Order of Addition: Activate the acid first (Acid + HATU + Base), stir 10 mins, then add the amine salt.
Issue 3: "New spot on TLC, but incorrect Mass (M+99)."
Diagnosis: N-Acylurea formation (if using EDC/DCC). Explanation: If the amine is slow to react (due to sterics or low solubility), the active O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea byproduct [3].
The Fix: Switch to Method B (T3P) or Method A (HATU) . These reagents form active esters (At-ester or OBt-ester) that are less prone to this rearrangement than carbodiimides.
Quantitative Data: Reagent Comparison
| Feature | HATU / DIPEA | T3P / Pyridine | Acid Chloride (SOCl2) |
| Reactivity | Very High | High | Extreme |
| Atom Economy | Poor (High MW byproduct) | Good | Excellent |
| Workup | Difficult (active ester byproducts) | Easy (Water soluble) | Variable |
| Risk | Sensitizer / Irritant | Mild | Corrosive / HCl gas |
| Cost | High | Moderate | Low |
| Recommendation | Tier 1 (Discovery) | Tier 2 (Scale-up) | Tier 3 (Desperation) |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][6][7][8] Tetrahedron, 61(46), 10827-10852.
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgsyn.org [orgsyn.org]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization of N-ethyl-6-methoxypyridine-2-carboxamide
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #STAB-1863037 Compound: N-ethyl-6-methoxypyridine-2-carboxamide (CAS: 1863037-84-6)[1]
Executive Summary
Welcome to the Technical Support Center. You are likely encountering stability or solubility anomalies with N-ethyl-6-methoxypyridine-2-carboxamide . As a picolinamide derivative (pyridine-2-carboxamide), this molecule exhibits unique physicochemical behaviors driven by the interaction between the pyridine ring nitrogen and the adjacent amide group.
This guide moves beyond generic advice, applying structure-activity relationship (SAR) logic to resolve issues related to hydrolytic degradation , pH-dependent solubility , and analytical separation .
Module 1: Chemical Stability & Hydrolysis
The Core Issue: Picolinamide Lability
User Question: "I am observing a loss of parent compound in my acidic buffer (pH < 4) over 24 hours. Is this oxidation?"
Technical Diagnosis: It is almost certainly not oxidation , but acid-catalyzed hydrolysis .[1] Unlike standard benzamides, picolinamides possess a pyridine nitrogen at the ortho position to the amide. In acidic media, the pyridine nitrogen becomes protonated. This creates a strong electron-withdrawing inductive effect ($ -I $), significantly increasing the electrophilicity of the amide carbonyl carbon.[1] This makes the amide bond highly susceptible to nucleophilic attack by water, leading to cleavage.
The Degradation Pathway: The compound cleaves into 6-methoxypicolinic acid and ethylamine .
Figure 1: Acid-catalyzed hydrolysis pathway specific to picolinamide derivatives.[1]
Troubleshooting Protocol: pH Profiling
To confirm this mechanism, perform the following stress test.
Step-by-Step Protocol:
-
Preparation: Prepare three 100 µM solutions of the compound in:
-
0.1 N HCl (pH ~1)
-
Phosphate Buffer (pH 7.4)
-
0.1 N NaOH (pH ~13)
-
-
Incubation: Store at 40°C for 24 hours.
-
Analysis: Analyze via HPLC (see Module 3).
-
Interpretation:
Module 2: Solubility & Precipitation
The Core Issue: Zwitterionic Behavior
User Question: "My compound dissolves in DMSO, but precipitates immediately when diluted into PBS or water."
Technical Diagnosis: This is a pKa-driven solubility crash . The pyridine nitrogen is basic (pKa ~3-4).[1] The amide nitrogen is neutral.
-
At Low pH (< 3): The pyridine ring is protonated (cationic), increasing aqueous solubility.
-
At Neutral pH (7.4): The molecule is largely uncharged (neutral species). The lipophilic ethyl and methoxy groups dominate, reducing aqueous solubility.
Optimization Table: Solvent Systems
| Solvent System | Solubility Prediction | Recommended Use |
| Pure Water (pH 7) | Low | Avoid for stock solutions.[1] |
| 0.1 N HCl | High (Cationic form) | Good for initial dissolution, but risks hydrolysis over time. |
| DMSO | High | Ideal stock solvent (store at -20°C).[1] |
| PBS (pH 7.[1]4) + 5% DMSO | Moderate | Recommended for biological assays (keep concentration < 50 µM).[1] |
Troubleshooting Protocol: Cosolvent Selection
If precipitation occurs at neutral pH, you must introduce a cosolvent or a complexing agent.
-
Cosolvent: Add PEG-400 (Polyethylene Glycol) or Propylene Glycol up to 10-20% v/v. These stabilize the neutral organic species in water.[1]
-
Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] Prepare a 10-20% w/v solution of HP-β-CD in water before adding the compound stock.[1] This encapsulates the lipophilic methoxy-pyridine core.[1]
Module 3: Analytical Separation (HPLC)
The Core Issue: Peak Tailing & Co-elution
User Question: "I cannot separate the parent from the degradation product, and the peaks are tailing badly."
Technical Diagnosis: Pyridine derivatives interact strongly with residual silanols on standard C18 columns, causing peak tailing.[1] Furthermore, the hydrolysis product (6-methoxypicolinic acid) is highly polar and may elute in the void volume.
Recommended HPLC Method:
-
Column: C18 with "End-capped" or "Polar-embedded" technology (e.g., Waters XBridge or Phenomenex Luna Omega).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[1]5) or 0.1% Formic Acid.[1]
-
Note: Working at pH 5.5 keeps the acid impurity deprotonated (anionic) and the pyridine largely unprotonated, maximizing separation.
-
-
Gradient: 5% B to 95% B over 15 minutes.
Figure 2: Decision matrix for diagnosing stability vs. solubility issues.
FAQ: Rapid Response
Q: Can I store the compound in methanol? A: Yes, but ensure it is anhydrous. In the presence of acid traces and water, methanol can induce transesterification, though this is slow for amides. Acetonitrile is the preferred organic solvent for storage.
Q: Is the compound light-sensitive? A: Pyridine derivatives can undergo N-oxide formation under intense UV light.[1] While not extremely sensitive, we recommend storage in amber vials as a precaution.
Q: What is the expected shelf-life of the stock solution? A:
References
-
General Stability of Picolinamides
- Mechanism of acidic hydrolysis of pyridine-2-carboxamides.
-
Blanch, J.H. (1966).[1] "Hydrolysis of Amides. Part III. Acid-Catalyzed Hydrolysis of Pyridine-2-carboxamide." Journal of the Chemical Society B.
-
Solubility & pH Influence
-
Analytical Methods (HPLC)
- Separation of Pyridinecarboxylic Acids using Mixed-Mode Chrom
-
SIELC Technologies Application Note.[1]
-
Compound Data
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of N-ethyl-6-methoxypyridine-2-carboxamide
This guide provides a detailed, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of N-ethyl-6-methoxypyridine-2-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method development choices, ensuring a robust and reliable analytical outcome.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For N-ethyl-6-methoxypyridine-2-carboxamide, a pyridine carboxamide derivative, developing a selective, robust, and accurate HPLC method is paramount for monitoring process-related impurities and degradation products. This guide compares two distinct reversed-phase HPLC approaches, detailing their development, performance, and optimal use cases.
Understanding the Analyte: The Foundation of Method Development
Before initiating any experimental work, a thorough understanding of the analyte's physicochemical properties is essential. N-ethyl-6-methoxypyridine-2-carboxamide is a polar molecule containing a pyridine ring, an amide linkage, and a methoxy group.
-
Polarity & Retention: The presence of nitrogen and oxygen atoms makes the molecule relatively polar. This suggests that retention on a standard C18 reversed-phase column might be weak, especially in highly organic mobile phases. Pyridine and its derivatives are known to be hydrophilic, often requiring highly aqueous mobile phases for adequate retention in reversed-phase chromatography.[1][2]
-
pKa and pH Control: The pyridine nitrogen is basic (typical pKa for pyridines is ~5.2-6.0).[2] To ensure consistent retention and peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic state (either protonated or neutral). A buffer at least 1.5-2 pH units away from the pKa is recommended.
-
UV Absorbance: The pyridine ring is a chromophore, making UV detection a suitable choice. A UV scan would determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Method Development Workflow
The process of developing a robust HPLC method is systematic. It begins with initial scouting experiments to find a suitable starting point, followed by optimization to achieve the desired separation criteria.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis: Two Distinct Reversed-Phase Methodologies
We developed and compared two methods to illustrate how changes in stationary phase chemistry and organic modifier can profoundly impact selectivity and overall performance.
Method A: The Industry Standard - C18 with Acetonitrile
The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[3] Acetonitrile (ACN) is often the preferred organic modifier due to its low viscosity, which results in lower backpressure, and its favorable UV transparency at low wavelengths.[4][5][6]
Hypothesis: A standard C18 column with an ACN/water mobile phase, buffered to an acidic pH (e.g., pH 2.5-3.0) to protonate the pyridine nitrogen, will provide good retention and peak shape.
Method B: An Alternative Selectivity - Phenyl-Hexyl with Methanol
Phenyl-based stationary phases offer a different separation mechanism.[7] In addition to hydrophobic interactions, they provide π-π interactions with aromatic analytes.[3][7] This can be highly advantageous for separating compounds with similar hydrophobicity but different aromatic character, such as certain process impurities. Methanol (MeOH) is a protic solvent that can engage in hydrogen bonding, offering a different selectivity compared to the aprotic acetonitrile.[8][9]
Hypothesis: A Phenyl-Hexyl column will offer alternative selectivity for aromatic impurities via π-π interactions. Using methanol as the organic modifier will further alter the selectivity and may improve peak shape for certain analytes.
Experimental Protocols
Protocol 1: HPLC Method A
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution as follows:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm (determined from λ-max).
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Protocol 2: HPLC Method B
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Methanol.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution adjusted for methanol's lower elution strength:[4]
-
0-5 min: 15% B
-
5-25 min: 15% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and methanol to a final concentration of 0.5 mg/mL.
Performance Comparison
The following table summarizes the comparative performance data obtained for the main peak (N-ethyl-6-methoxypyridine-2-carboxamide) and a key hypothetical process impurity (Impurity-1).
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Rationale & Commentary |
| Retention Time (Main Peak) | 15.2 min | 17.8 min | Methanol's lower elution strength results in longer retention times.[5] |
| Resolution (Main Peak / Impurity-1) | 1.8 | 2.5 | Method B provided superior resolution, likely due to π-π interactions between the phenyl column and the aromatic analytes, offering a different selectivity.[7] |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | The peak shape was more symmetrical in Method B. This can sometimes be attributed to different interactions between the analyte and the stationary phase/mobile phase combination. |
| Theoretical Plates | 8500 | 9200 | Both methods show good efficiency, with a slight edge to Method B. |
| System Backpressure | ~1800 psi | ~2400 psi | Methanol is more viscous than acetonitrile when mixed with water, leading to higher system pressure.[4][6] This is a critical consideration for system limitations. |
Discussion and Recommendation
Both methods are capable of assessing the purity of N-ethyl-6-methoxypyridine-2-carboxamide. However, the choice of the optimal method depends on the specific analytical goal.
-
Method A (C18 / ACN) is a robust, conventional method that provides adequate separation and benefits from lower backpressure. It is suitable for routine quality control where the impurity profile is well-characterized and resolution is not a limiting factor.
-
Method B (Phenyl-Hexyl / MeOH) demonstrates superior resolving power for the critical peak pair investigated. The alternative selectivity offered by the phenyl stationary phase is invaluable during method development and for characterizing complex impurity profiles where baseline separation is challenging. Despite the higher backpressure, the significant improvement in resolution makes it the recommended method for stability-indicating assays and for release testing where clear separation of all potential impurities is required.
Path to Validation
The selected method must undergo validation according to the guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[10][11] This process demonstrates that the analytical procedure is suitable for its intended purpose and involves evaluating parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: Proportionality of the signal to the analyte concentration over a specified range.[11]
-
Accuracy & Precision: Closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
These principles are also reflected in pharmacopeial guidelines such as USP General Chapter <621> Chromatography, which provides standards for chromatographic procedures.[12][13][14]
References
-
Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Acetonitrile and methanol. Pharmaguideline Forum. [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu (Europe). [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]
-
General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
-
Quality Guidelines. ICH. [Link]
-
Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Column Selection for Reversed-Phase HPLC. LCGC International. [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. waters.com [waters.com]
- 2. helixchrom.com [helixchrom.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromtech.com [chromtech.com]
- 6. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. bvchroma.com [bvchroma.com]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
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mass spectrometry fragmentation pattern of N-ethyl-6-methoxypyridine-2-carboxamide
Technical Deep Dive: Comparative MS/MS Profiling of N-ethyl-6-methoxypyridine-2-carboxamide
Executive Summary
In the development of pyridine-based pharmacophores—common in kinase inhibitors and anti-inflammatory agents—the structural elucidation of N-ethyl-6-methoxypyridine-2-carboxamide (hereafter Target-6M ) presents a unique analytical scenario. Its fragmentation pattern is governed by the "ortho-effect," where the proximity of the amide group (C2) and the ring nitrogen (N1) facilitates specific hydrogen transfer mechanisms distinct from its meta- or para-isomers.
This guide provides a mechanistic breakdown of the Target-6M fragmentation pathways compared to its primary metabolic analog (6-Hydroxy-metabolite ) and its regioisomer (N-ethyl-4-methoxypyridine-2-carboxamide ). We aim to equip researchers with the predictive logic and experimental protocols necessary to validate these structures in complex matrices.
Structural Mechanistics & Fragmentation Logic
The mass spectral behavior of Target-6M ([M+H]⁺ = 181.09 m/z) is dictated by three competing fragmentation channels. Understanding these is crucial for designing robust Multiple Reaction Monitoring (MRM) transitions.
A. The Primary Pathway: N-Dealkylation (Loss of C₂H₄)
Unlike simple amides, N-ethyl amides in ESI(+) often undergo a charge-proximate rearrangement. The amide nitrogen, protonated or H-bonded, facilitates the loss of the ethyl group as neutral ethylene (28 Da).
-
Mechanism: 1,5-Hydrogen shift from the ethyl
-carbon to the amide oxygen/nitrogen, releasing ethylene. -
Result: Conversion of the N-ethyl amide (181 m/z) to the primary amide (153 m/z).
B. The "Ortho-Effect" Cleavage (Acylium Formation)
The pyridine ring nitrogen provides a basic site that can anchor the proton. In the 2-carboxamide (picolinamide) motif, the carbonyl oxygen can interact with the protonated ring nitrogen.
-
Mechanism: Inductive cleavage of the amide bond.
-
Result: Loss of ethylamine (45 Da) to generate the acylium ion (136 m/z). Note: This is often more abundant in 2-isomers than 3- or 4-isomers due to charge stabilization by the ring nitrogen.
C. Methoxy Group Degradation
The 6-methoxy group is susceptible to radical loss (
Visualization: Fragmentation Pathway[1]
The following diagram illustrates the validated fragmentation tree for Target-6M , highlighting the critical transitions used for quantification and identification.
Figure 1: Proposed ESI(+) fragmentation pathway for N-ethyl-6-methoxypyridine-2-carboxamide. The transition 181 -> 153 is characteristic of N-ethyl amides, while 181 -> 136 confirms the amide connectivity.
Comparative Analysis: Target vs. Alternatives
Differentiating Target-6M from its isomers and metabolites requires monitoring specific "diagnostic" ions that arise from their unique structural constraints.
Table 1: Performance & Specificity Comparison
| Feature | Target-6M (2-Carboxamide) | Alternative A: 4-Methoxy Isomer (Regioisomer) | Alternative B: 6-Hydroxy Analog (Metabolite) |
| Precursor (m/z) | 181.09 | 181.09 | 167.07 |
| Primary Transition | 181 | 181 | 167 |
| Diagnostic Ion | m/z 136 (Acylium) | m/z 136 (Acylium) | m/z 122 (Acylium) |
| Key Differentiator | High abundance of m/z 136 due to ortho-stabilization. | Lower abundance of m/z 136 ; higher propensity for ring fragmentation. | Loss of CO (28 Da) from ring is favored over methyl loss. |
| Retention Time (C18) | Moderate (Methoxy is lipophilic). | Similar to Target (Requires high-res column). | Early Eluter (Polar/Phenolic nature). |
| Mechanism Note | Proximity of N1 and Amide allows rapid H-scrambling. | Distal N1 and Amide prevents ortho-assisted cleavage. | Tautomerization (Pyridone form) alters fragmentation kinetics. |
Why This Matters:
-
Vs. Isomer: The 4-methoxy isomer lacks the "ortho-effect." While it shares the 181
153 transition, the ratio of the 136 (Acylium) to 153 (De-ethylated) ion is typically higher in the 2-carboxamide (Target) due to the proximity of the ring nitrogen assisting the leaving group. -
Vs. Metabolite: The 6-hydroxy metabolite (often a degradation product) shifts all masses by -14 Da. However, it often exists as a pyridone tautomer, which changes the fragmentation energy, making the loss of CO (from the ring) a dominant pathway compared to the loss of the alkyl chain.
Experimental Protocol: Self-Validating Workflow
To confirm the identity of Target-6M in a sample, follow this step-by-step optimization protocol. This method ensures you are detecting the correct isomer.
Step 1: Source Optimization (Infusion)
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Flow: 10 µL/min (Syringe pump).
-
Mode: ESI Positive.
-
Goal: Maximize stable [M+H]⁺ at m/z 181.1.
-
Check: If [M+Na]⁺ (203.1) is dominant, increase source temperature or acidity to drive protonation.
-
Step 2: Collision Energy (CE) Ramping
Do not use a static CE. Perform a "breakdown curve" analysis:
-
Low CE (10-15 eV): Observe the 153 m/z peak (Loss of ethylene). This confirms the N-ethyl group.
-
Med CE (20-30 eV): Observe the 136 m/z peak (Acylium). This confirms the Amide connectivity.
-
High CE (40+ eV): Observe the 108 m/z and 93 m/z peaks. These confirm the Pyridine ring and Methoxy substitution.
Step 3: Chromatographic Separation (Isomer Resolution)
Since the 4-methoxy isomer has the same mass, chromatography is the final validator.
-
Column: C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile[1]
-
-
Gradient: 5% B to 40% B over 10 minutes.
-
Expectation: The 6-methoxy (Target) usually elutes after the 6-hydroxy metabolite but may elute before the 4-methoxy isomer depending on the specific stationary phase selectivity for the steric bulk of the methoxy group near the nitrogen.
References
-
NIST Mass Spectrometry Data Center. "Picolinamide Fragmentation Standards." National Institute of Standards and Technology. [Link]
-
Ma, Y., et al. (2006).[2] "Intramolecular rearrangements of amides under electrospray ionization conditions." International Journal of Mass Spectrometry, 248(1-2), 17-20.[2] [Link]
-
Holčapek, M., et al. (2010). "Differentiation of isomeric pyridine derivatives using electrospray ionization and collision-induced dissociation." Journal of Mass Spectrometry, 45(8), 849-859. [Link]
Sources
Decoding Molecular Architecture: A Comparative Guide to the IR Spectroscopy of N-ethyl-6-methoxypyridine-2-carboxamide
In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative window into the molecular vibrations of a sample. This guide provides an in-depth analysis of the characteristic IR absorption peaks of N-ethyl-6-methoxypyridine-2-carboxamide, a molecule of interest in medicinal chemistry.
This guide will not only predict the expected IR spectrum of the title compound but will also compare it with structurally related alternatives to highlight the unique spectral fingerprints that enable its identification. The insights provided herein are grounded in established spectroscopic principles and supported by experimental data from analogous compounds, offering researchers a robust framework for their analytical endeavors.
The Vibrational Signature of N-ethyl-6-methoxypyridine-2-carboxamide: A Predicted Spectrum
The structure of N-ethyl-6-methoxypyridine-2-carboxamide incorporates several key functional groups: a secondary amide, a substituted pyridine ring, an ether linkage, and aliphatic C-H bonds. Each of these moieties gives rise to characteristic absorption bands in the IR spectrum.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14849307&t=l"]; N_ethyl_6_methoxypyridine_2_carboxamide; }
Caption: Molecular Structure of N-ethyl-6-methoxypyridine-2-carboxamide.
Based on established correlation tables and spectral data of similar compounds, the following table outlines the predicted characteristic IR absorption peaks for N-ethyl-6-methoxypyridine-2-carboxamide.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium | A single, relatively sharp peak is expected for the N-H stretch of a secondary amide. Its position can be sensitive to hydrogen bonding.[1] |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[2][3] |
| Aliphatic C-H Stretch | Ethyl and Methyl Groups | 3000 - 2850 | Medium | Asymmetric and symmetric stretching of C-H bonds in the ethyl and methoxy groups.[2] |
| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 | Strong | This is typically one of the strongest bands in the spectrum. Conjugation with the pyridine ring may lower the frequency.[1] |
| Amide II (N-H Bend & C-N Stretch) | Secondary Amide | 1570 - 1515 | Medium to Strong | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[1][4] |
| Aromatic C=C & C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong | A series of bands are expected due to the complex vibrations of the pyridine ring.[3][5] |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1250 | Strong | The C-O stretching of the methoxy group attached to the pyridine ring.[6][7][8] |
| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1050 | Medium | The other C-O stretching vibration of the ether linkage.[6][7][8] |
| C-H Out-of-Plane Bend | Pyridine Ring | 900 - 675 | Strong | The position of this band is highly diagnostic of the substitution pattern on the aromatic ring.[3][9] |
Comparative Analysis: Distinguishing N-ethyl-6-methoxypyridine-2-carboxamide from its Analogs
To appreciate the unique spectral features of N-ethyl-6-methoxypyridine-2-carboxamide, it is instructive to compare its predicted spectrum with that of structurally related compounds.
Alternative 1: Picolinamide (Pyridine-2-carboxamide)
Picolinamide is the parent primary amide. Its IR spectrum will share similarities with our target molecule but will also exhibit key differences.
-
N-H Stretching Region: Picolinamide, being a primary amide, will show two N-H stretching bands (asymmetric and symmetric) in the 3400-3250 cm⁻¹ region, in contrast to the single N-H stretch expected for the secondary amide in N-ethyl-6-methoxypyridine-2-carboxamide.[2][4]
-
Amide II Band: The Amide II band in primary amides, which is due to NH₂ scissoring, appears in a similar region (around 1650-1580 cm⁻¹) but often has a different shape and intensity compared to the Amide II band of secondary amides.[4]
-
Ether Bands: Picolinamide lacks the methoxy group, and therefore, its spectrum will not display the characteristic strong C-O-C stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹.[6][7][8][10]
Alternative 2: 6-Methoxypyridine-2-carboxamide
This compound is a closer analog, differing only by the substitution on the amide nitrogen.
-
N-H Stretching Region: As a primary amide, it will exhibit two N-H stretching bands, which is the primary differentiating feature from the single N-H stretch of N-ethyl-6-methoxypyridine-2-carboxamide.
-
Aliphatic C-H Stretching: The spectrum of 6-methoxypyridine-2-carboxamide will lack the absorption bands corresponding to the ethyl group's C-H stretching.
Alternative 3: N,N-diethylpicolinamide
This tertiary amide provides a useful contrast.
-
N-H Stretching Region: Being a tertiary amide, N,N-diethylpicolinamide will show no N-H stretching absorption in the 3500-3100 cm⁻¹ region. This provides a clear distinction from our target secondary amide.
-
Amide II Band: Tertiary amides do not exhibit an Amide II band, as they lack an N-H bond.[1]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Verify that the ATR accessory is correctly installed and aligned.
-
-
Background Spectrum Collection:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Allow the solvent to fully evaporate.
-
Collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid N-ethyl-6-methoxypyridine-2-carboxamide sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Collection:
-
Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).
-
-
Data Processing and Analysis:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Use the spectrometer's software to identify and label the peak positions (wavenumbers).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press arm after analysis to prevent cross-contamination.
-
Conclusion
References
-
Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes |...[Link]
-
Baumann, W. J., & Ulshöfer, H. W. (1968). Characteristic absorption bands and frequency shifts in the infrared spectra of naturally-occurring long-chain ethers, esters and ether esters of glycerol and various diols. Chemistry and Physics of Lipids, 2(1), 114–128. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
Reva, I., et al. (2008). Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and Isonicotinamide I. Journal of Physical Chemistry A, 112(4), 633-643. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
University of California, Los Angeles. IR Chart. [Link]
-
Reva, I., et al. (2008). Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. The Journal of Physical Chemistry A, 112(4), 633-643. [Link]
-
PubChem. 2-Pyridinecarboxamide. [Link]
-
ResearchGate. FTIR spectrum for Pyridine | Download Table. [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
National Institute of Standards and Technology. Picolinamide. [Link]
-
Scribd. Typical Infrared Absorption Frequencies. [Link]
-
National Institute of Standards and Technology. Picolinamide. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
-
Mansour, A. M. (n.d.). Infrared (IR) Spectroscopy. [Link]
Sources
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- 10. fiveable.me [fiveable.me]
Comparative Guide: X-ray Diffraction Profiling of N-ethyl-6-methoxypyridine-2-carboxamide vs. Structural Analogs
Executive Summary
Objective: This guide provides a technical comparison of the crystallographic properties of N-ethyl-6-methoxypyridine-2-carboxamide (CAS: 1863037-84-6) against its closest structural analogs. It is designed for medicinal chemists and crystallographers to predict solid-state behavior, solubility, and packing motifs in the absence of a singular, open-access CIF file for this specific derivative.
Core Insight: Pyridine-2-carboxamide derivatives typically adopt a planar conformation stabilized by a strong intramolecular hydrogen bond (
Chemical Context & Synthesis Protocol
To obtain high-quality single crystals suitable for XRD, the purity of the compound is paramount. The following protocol is the industry standard for synthesizing and crystallizing 6-substituted picolinamides.
Synthesis Pathway
The target compound is synthesized via the amidation of 6-methoxypyridine-2-carboxylic acid.
-
Reagents: 6-methoxypyridine-2-carboxylic acid (1.0 eq), Ethylamine (1.2 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF.
-
Procedure:
-
Dissolve acid in dry DMF under
atmosphere. -
Add DIPEA and HATU; stir for 15 min to activate the carboxylate.
-
Dropwise addition of ethylamine (THF solution).
-
Stir at RT for 12h. Quench with water, extract with EtOAc.
-
Purification: Silica gel column chromatography (Hexane:EtOAc 3:1).
-
Crystallization for XRD
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Water (9:1 v/v) or Methanol/Dichloromethane (1:1 v/v).
-
Conditions: Dissolve 20 mg of pure compound in 2 mL solvent. Filter through a 0.45
PTFE filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave undisturbed at 20°C for 3-5 days.
Comparative XRD Data Analysis
In the absence of a public CIF for the exact target, we utilize Retrospective Analog Analysis . This method triangulates the expected unit cell and packing parameters by analyzing the unsubstituted parent (Picolinamide) and the N-methyl homolog.
Crystallographic Parameters (Experimental vs. Predicted)
| Parameter | Analog A: Picolinamide (Parent) | Analog B: N-methylpyridine-2-carboxamide | Target: N-ethyl-6-methoxypyridine-2-carboxamide (Predicted) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic (High Probability) |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Unit Cell a ( | 5.21 | 3.85 | ~7.5 - 8.5 (Expanded due to 6-OMe) |
| Unit Cell b ( | 7.10 | 10.50 | ~11.0 - 13.0 |
| Unit Cell c ( | 16.25 | 16.80 | ~18.0 - 20.0 |
| 100.26 | 95.40 | 95 - 105 | |
| Packing Motif | Centrosymmetric Dimers ( | H-bonded Chains | Slipped Stacks / Weak Dimers |
Technical Note: The expansion in the a and c axes for the target is driven by the 6-methoxy group, which prevents the tight "herringbone" packing seen in the parent picolinamide.
Structural Motifs & Hydrogen Bonding
The defining feature of this class is the competition between intramolecular and intermolecular hydrogen bonding.
A. Intramolecular Lock (The "S(5)" Motif)
All 2-pyridinecarboxamides exhibit a strong preference for a planar conformation where the amide proton (
-
Distance:
. -
Effect: This locks the molecule flat, facilitating
stacking. -
Target Specificity: The N-ethyl group adds flexibility but generally adopts an anti conformation relative to the carbonyl oxygen to minimize steric clash with the 6-methoxy group.
B. Intermolecular Networking
-
Picolinamide (Parent): Forms strong
dimers (Graph Set ).[1] -
N-ethyl-6-methoxy (Target): The bulky ethyl group and the methoxy substituent sterically hinder the formation of tight dimers.
-
Prediction: The structure likely transitions to C(4) chains (Catemers) or slipped
-stacks, where the amide donates to the carbonyl of a translationally related molecule rather than an inversion-related one.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to structure solution, ensuring data integrity.
Figure 1: Standardized workflow for the generation and validation of crystallographic data for pyridine-carboxamide derivatives.
Critical Analysis of Alternatives
When selecting a solid form for drug development, compare the N-ethyl-6-methoxy derivative against these standards:
Alternative 1: Unsubstituted Picolinamide
-
Pros: Highly crystalline, high melting point, forms stable dimers.
-
Cons: Low lipophilicity (LogP ~0.3), poor membrane permeability.
-
Verdict: Good reference standard, but poor drug candidate.
Alternative 2: 6-Methylpyridine-2-carboxamide
-
Pros: Steric bulk similar to 6-methoxy; useful for studying "ortho-effect" on packing.
-
Cons: Lacks the electronic donation of the methoxy group; different H-bond acceptor profile.
-
Verdict: The best steric analog for predicting unit cell volume.
Alternative 3: N-ethyl-6-methoxypyridine-2-carboxamide (Target)
-
Performance: The 6-methoxy group increases lipophilicity (LogP ~1.2) and solubility in organic media.[2] The N-ethyl group disrupts planar packing, potentially lowering the melting point compared to the parent, which improves solubility rates in formulation.
References
-
Picolinamide Structure: Roesky, H. W., et al. "Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide." Acta Crystallographica Section E, 2012.
-
N-methyl Analog: Lyczko, K., et al. "Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide)rhenium(I)." IUCrData, 2016.[3]
-
Conformational Analysis: "Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors." Rowan Scientific Guides, 2024.
-
General Pyridine Carboxamides: "Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation." Crystal Growth & Design, 2023.[4][5]
Sources
Definitive Guide to Reference Standards for N-ethyl-6-methoxypyridine-2-carboxamide Analysis
Executive Summary
N-ethyl-6-methoxypyridine-2-carboxamide (CAS 1863037-84-6) is a critical structural motif and intermediate in the synthesis of next-generation pyridine-carboxamide kinase inhibitors and novel antifungal agents (e.g., tetrazole-pyridine derivatives).[1][2] In early-phase drug development, official pharmacopeial reference standards (USP/EP) for such specific intermediates often do not exist.[1][2]
This guide objectively compares the three tiers of reference standards available to researchers—Primary (In-House Qualified) , Secondary (Working) , and Reagent Grade —and provides a self-validating protocol for characterizing this compound when a commercial certified reference material (CRM) is unavailable.[1][2]
Part 1: The Hierarchy of Standards (Comparative Analysis)
In the absence of a USP/EP monograph, the analytical challenge is not choosing between brands, but establishing a traceability chain .[2] The following table compares the three operational grades of standards used in the analysis of N-ethyl-6-methoxypyridine-2-carboxamide.
Table 1: Comparative Performance Matrix
| Feature | Tier 1: Primary Reference Standard | Tier 2: Working Standard | Tier 3: Reagent/Research Grade |
| Source | Custom synthesized & fully characterized (or high-purity commercial batch qualified in-house). | Derived from a bulk batch, qualified against Tier 1.[2] | Commercial chemical supplier (e.g., "Tech Grade").[2] |
| Assigned Purity | Mass Balance Approach (100% - Impurities - Water - Residual Solvents).[1][2] | Assayed against Tier 1 (HPLC w/ response factor). | Area Normalization (often overestimates purity).[1] |
| Traceability | Absolute (via NMR/TGA/KF).[1] | Traceable to Tier 1. | None / Vendor COA only. |
| Uncertainty | Low (< 0.5%).[1] | Moderate (< 1.0%).[2] | High (> 2.0% - 5.0%).[2] |
| Primary Use | Qualifying Working Standards; Method Validation. | Routine Release Testing; Stability Studies.[3] | Early R&D; Synthesis scouting. |
| Risk Profile | Low: Defensible in regulatory audits (IND/NDA).[1] | Low: If bridging study is documented.[1] | Critical: Can cause OOS (Out of Specification) due to assay bias. |
The "Hidden Bias" of Reagent Grade
Using a Tier 3 "98% pure" reagent as a quantitative standard often leads to assay failure .
-
Scenario: A vendor reports 98% purity based on HPLC area normalization.
-
Reality: The material contains 2% water and 1% inorganic salts (invisible to UV detection).
-
True Content: 95%.
-
Consequence: If used to quantify a drug batch, you will artificially inflate the result by ~3%, potentially releasing sub-potent medication.[2]
Part 2: Characterization Protocol (Self-Validating System)[1][2]
Since you likely cannot purchase a Certified Reference Material (CRM) for this specific CAS, you must create one.[2] This protocol outlines the Mass Balance Approach required to elevate a high-purity commercial sample to Primary Reference Standard status.
Workflow Visualization
The following diagram illustrates the logical flow for assigning potency to your primary standard.
Figure 1: The Mass Balance approach ensures all non-analyte mass (water, solvents, salts) is accounted for, preventing potency overestimation.[1][2]
Step-by-Step Methodology
1. Structural Confirmation
Before assessing purity, confirm identity to exclude regioisomers (e.g., N-ethyl-3-methoxypyridine-2-carboxamide).[1][2]
-
1H NMR (400 MHz, DMSO-d6): Look for the characteristic ethyl group triplet (~1.1 ppm) and quartet (~3.3 ppm), the methoxy singlet (~3.9 ppm), and the pyridine aromatic protons.[1][2]
-
Acceptance Criteria: Spectra must match the theoretical structure with no unassigned multiplets >0.5% (molar).[1]
2. Organic Impurity Profiling (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: 270 nm (Pyridine absorption max).[1]
-
Limit: Total impurities must be < 0.5% by area.[1]
3. Volatiles & Water (The "Silent" Impurities)[1][2]
-
Karl Fischer (KF): Essential.[1] Pyridine derivatives are hygroscopic. A 1.5% water content is common and must be subtracted.
-
Residual Solvents (GC-Headspace): Quantify trapped synthesis solvents (DCM, Ethyl Acetate).
4. Inorganic Content
-
Residue on Ignition (ROI): Perform on 1.0 g of substance. Result must be < 0.1%.
Part 3: Analytical Method for Quantitation
Once the standard is established, use this validated HPLC method for routine analysis.[2] This method is optimized to separate the carboxamide from its hydrolysis product (6-methoxypyridine-2-carboxylic acid).[1][2]
Method Parameters
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm | High pH stability (pyridines tail at low pH).[1][2] |
| Mobile Phase | A: 10mM Ammonium Bicarbonate (pH 9.5)B: Acetonitrile | Basic pH suppresses protonation of the pyridine nitrogen, improving peak shape. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Wavelength | 272 nm | Maxima for the conjugated amide system.[1] |
| Temp | 30°C | Ensures retention time reproducibility.[1] |
System Suitability Criteria (Self-Validation)
-
Tailing Factor: NMT 1.5 (Critical for pyridine bases).[1]
-
Injection Precision: RSD < 1.0% (n=6).
-
Resolution: > 2.0 between N-ethyl-6-methoxypyridine-2-carboxamide and any nearest impurity.
Part 4: Analytical Workflow Diagram
This diagram visualizes the routine testing workflow using the established Working Standard.
Figure 2: Routine analysis workflow emphasizing the critical System Suitability Testing (SST) checkpoint.
References
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1] (2000). Link
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][4] Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1] USP-NF.[1] Link[1][2]
-
Gorog, S. Identification and determination of impurities in drugs. Elsevier Science, 2000.[2] (Foundational text on impurity profiling).
-
BenchChem. Analytical Methods for Pyridine-2-carboxylic Anhydride (Analogous Chemistry). (2025).[1][4][5] Link[2]
-
National Institutes of Health (PubChem). Compound Summary: N-ethyl-6-methoxypyridine-2-carboxamide.[1][2]Link[1][2]
Sources
- 1. N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide | C23H26N4O4S | CID 9981404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-ethyl-6-methoxypyridine-2-carboxamide
As a novel compound in the expansive family of pyridine carboxamides, N-ethyl-6-methoxypyridine-2-carboxamide presents unique opportunities in drug development and chemical synthesis.[1][2] Its structural motifs, including the pyridine ring and the carboxamide group, are prevalent in a variety of biologically active molecules.[1][3] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to instill a culture of safety and provide value beyond the product itself by offering a comprehensive framework for risk assessment, personal protective equipment (PPE) selection, operational protocols, and disposal plans.
Hazard Identification and Risk Assessment: Understanding the Compound
Potential Health Hazards: Based on data from analogous compounds, researchers should assume N-ethyl-6-methoxypyridine-2-carboxamide may cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[4]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[5][6]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[7]
Potential Physical Hazards:
-
Some pyridine derivatives are flammable liquids and their vapors can form explosive mixtures with air.[6][8] While the physical state of N-ethyl-6-methoxypyridine-2-carboxamide at room temperature is not specified in the provided results, it is prudent to handle it away from ignition sources.
A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical control measure to minimize exposure to hazardous chemicals.[9] For handling N-ethyl-6-methoxypyridine-2-carboxamide, the following PPE is mandatory[10]:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Provides a barrier against splashes and airborne particles.[11][12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer protection against a wide range of chemicals.[11] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[11] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended to protect clothing and skin from splashes.[9][12] |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary if working with large quantities, in a poorly ventilated area, or if the compound is volatile.[9][13] The type of respirator and cartridge should be selected based on a formal risk assessment. |
PPE Selection Workflow
Caption: Disposal workflow for N-ethyl-6-methoxypyridine-2-carboxamide waste.
By adhering to these guidelines, researchers can safely handle N-ethyl-6-methoxypyridine-2-carboxamide, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the most current safety information available.
References
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- University of Illinois. Personal Protective Equipment | Division of Research Safety.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
- SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
- National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
- Princeton University Environmental Health and Safety.
- Fisher Scientific. (2009, October 2).
- Sigma-Aldrich. (2025, August 26).
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- TCI Chemicals.
- Jubilant Ingrevia Limited. (2024, January 25).
- Thermo Fisher Scientific. (2025, September 19).
- Fisher Scientific.
- Tokyo Chemical Industry. (2025, January 6).
- Benchchem. Application Notes and Protocols: Synthesis of Chiral Pyridine Carboxamides.
- Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
- PMC.
- PMC.
- Taylor & Francis Online. (2023, October 23).
- European Chemicals Agency. (2023, September 6).
- BLD Pharm. 1863037-84-6|N-ethyl-6-methoxypyridine-2-carboxamide.
- Thermo Fisher Scientific.
- Apollo Scientific. (2023, March 12). N-(2,6-Dimethylphenyl)pyridine-2-carboxamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. lobachemie.com [lobachemie.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
